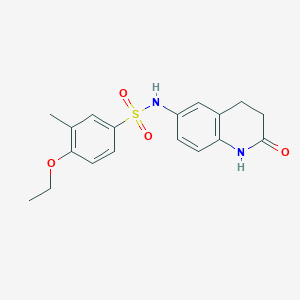
4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with the molecular formula C18H20N2O4S.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
化学反应分析
Types of Reactions
4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
科学研究应用
4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:
作用机制
The mechanism of action of 4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and preventing bacterial growth .
相似化合物的比较
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical applications, particularly as antimicrobial agents.
Quinoline derivatives: Widely used in medicinal chemistry for their antimalarial and anti-inflammatory properties.
Uniqueness
4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a sulfonamide group with a tetrahydroquinoline moiety makes it a versatile compound for various applications .
生物活性
4-Ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure
The compound is characterized by the following structural features:
- Ethoxy Group : Contributes to lipophilicity and alters pharmacokinetic properties.
- Methyl Group : May influence the compound's interaction with biological targets.
- Tetrahydroquinoline Moiety : Known for various biological activities, including anti-inflammatory and anticancer effects.
- Benzene Sulfonamide : Often associated with antimicrobial and carbonic anhydrase inhibitory activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the tetrahydroquinoline core through cyclization reactions.
- Introduction of the ethoxy and methyl groups via alkylation techniques.
- Sulfonamide formation through reaction with sulfonyl chlorides.
Antimicrobial Activity
Studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The compound's structure suggests potential COX (cyclooxygenase) inhibitory activity. In a comparative study, related compounds demonstrated varying degrees of COX-2 inhibition, with some achieving up to 47% inhibition at specific concentrations . This indicates that this compound may possess similar anti-inflammatory properties.
Anticancer Activity
Research has highlighted the anticancer potential of tetrahydroquinoline derivatives. For example, compounds with structural similarities have been tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing cytotoxic effects at low micromolar concentrations . The mechanism often involves induction of apoptosis and cell cycle arrest.
Case Studies
属性
IUPAC Name |
4-ethoxy-3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-24-17-8-6-15(10-12(17)2)25(22,23)20-14-5-7-16-13(11-14)4-9-18(21)19-16/h5-8,10-11,20H,3-4,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPZLJTVODAJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














